molecular formula C25H26N2O B4544077 N-[2-(1-cyclohexen-1-yl)ethyl]-3-methyl-2-phenyl-4-quinolinecarboxamide

N-[2-(1-cyclohexen-1-yl)ethyl]-3-methyl-2-phenyl-4-quinolinecarboxamide

Cat. No. B4544077
M. Wt: 370.5 g/mol
InChI Key: UEVCLKGMGJKKDZ-UHFFFAOYSA-N
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Description

Quinoline derivatives, including carboxamides and quinazolines, are notable for their broad spectrum of biological activities and applications in medicinal chemistry. They often serve as the basis for developing new therapeutic agents due to their structural versatility and functional adaptability.

Synthesis Analysis

Quinoline derivatives are synthesized through various methods, including cyclization, aminolysis, and reactions involving ethyl cyanoacetate or cyanothioacetamide. For instance, the aminolysis reaction of ester precursors with N-ethylaniline has been employed to produce compounds such as laquinimod in high yields, emphasizing the role of equilibrium adjustments and solvent effects in optimizing product formation (Jansson et al., 2006).

Molecular Structure Analysis

Structural characterization, including X-ray diffraction, reveals that quinoline derivatives can exhibit diverse molecular conformations. For example, crystal structure analysis provides insights into the compounds' conformations and the stabilization mechanisms via intramolecular hydrogen bonding (Özer et al., 2009).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including cycloadditions, which are pivotal in extending their chemical diversity and enhancing their biological relevance. The formation of new derivatives via click chemistry reactions demonstrates the compounds' reactivity and potential for generating novel structures with significant biological activities (Kategaonkar et al., 2010).

Physical Properties Analysis

The physical properties, including solubility and crystallinity, are crucial for determining quinoline derivatives' applicability in various domains, especially pharmaceuticals. Solvent-dependent spectroscopic features indicate how molecular conformations and intramolecular hydrogen bonding can influence the compounds' physical characteristics (Jansson et al., 2006).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as reactivity towards nucleophiles and electrophiles, play a significant role in their biological activity and their potential as therapeutic agents. Studies exploring the synthesis and reactivity of compounds like laquinimod shed light on the mechanisms underlying their interactions with biological targets and the formation of biologically active metabolites (Jansson et al., 2006).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-methyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O/c1-18-23(25(28)26-17-16-19-10-4-2-5-11-19)21-14-8-9-15-22(21)27-24(18)20-12-6-3-7-13-20/h3,6-10,12-15H,2,4-5,11,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVCLKGMGJKKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-2-phenylquinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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